2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol
Overview
Description
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.20999276 g/mol and the complexity rating of the compound is 425. The solubility of this chemical has been described as 36.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Pathways
A study on the novel antidepressant Lu AA21004, which shares structural similarities with the specified compound, focused on its oxidative metabolism in human liver microsomes and enzymes. It was found that Lu AA21004 undergoes oxidation to various metabolites involving cytochrome P450 enzymes, highlighting the intricate metabolic pathways these compounds can undergo in the body. This research provides insight into the potential metabolic fate of similar compounds in clinical settings (Hvenegaard et al., 2012).
Synthetic Methodologies
Research into the synthesis of structurally related compounds, like 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, has optimized technological parameters such as raw material ratios, reaction times, and temperatures. These methodologies contribute to the field by providing efficient routes for synthesizing complex molecules for further scientific investigation (Wang Jin-peng, 2013).
Reaction Mechanisms
Studies on the reactions of hydroxyalkyl-1,3-dioxacyclanes, which are structurally related to the target compound, offer insights into their chemical behavior and potential applications. Understanding these reaction mechanisms can aid in the development of new synthetic strategies for similar compounds, which could have diverse scientific applications (Raskil’dina et al., 2018).
Pharmacological Activities
Research on 1-(3-methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanones and ethanols, compounds with a similar piperazine component, revealed significant analgesic and anti-inflammatory activities without inducing gastric ulceration. These findings suggest potential therapeutic applications for compounds with similar structures in pain and inflammation management (Palaska et al., 1993).
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-15(2)6-8-21-10-9-20(13-17(21)7-11-22)12-16-4-3-5-18-19(16)24-14-23-18/h3-6,17,22H,7-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQVAFPMLMCURL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=C3C(=CC=C2)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24799609 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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